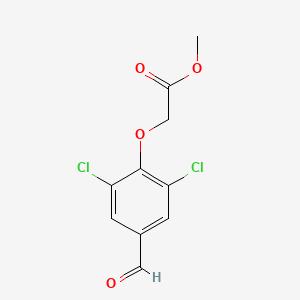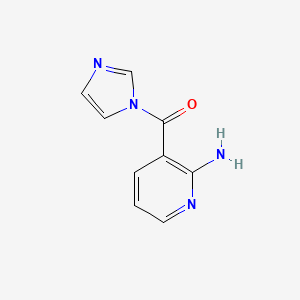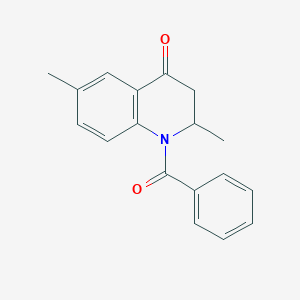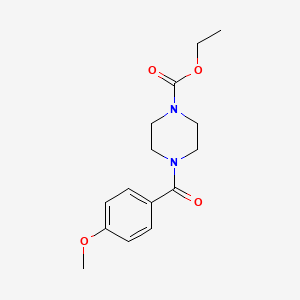
Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2,6-dichloro-4-formylphenoxy)acetate is an organic compound with the molecular formula C10H8Cl2O4. It is characterized by the presence of two chlorine atoms, a formyl group, and a phenoxyacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2,6-dichloro-4-formylphenoxy)acetate typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of methyl (2,6-dichloro-4-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2,6-dichloro-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: 2,6-dichloro-4-carboxyphenoxyacetic acid.
Reduction: 2,6-dichloro-4-hydroxymethylphenoxyacetic acid.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl (2,6-dichloro-4-formylphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of methyl (2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2,4-dichloro-6-formylphenoxy)acetate
- Methyl (2,6-dichloro-4-hydroxyphenoxy)acetate
- Methyl (2,6-dichloro-4-methylphenoxy)acetate
Uniqueness
Methyl (2,6-dichloro-4-formylphenoxy)acetate is unique due to the specific positioning of its chlorine atoms and formyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H8Cl2O4 |
|---|---|
Molekulargewicht |
263.07 g/mol |
IUPAC-Name |
methyl 2-(2,6-dichloro-4-formylphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
BTBAODIIBWGUBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12502334.png)
![N,N-dimethyl-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12502336.png)
![2,6-di-tert-butyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12502337.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502354.png)
![Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)


![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 3,5-difluorobenzoate](/img/structure/B12502377.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502381.png)

![tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B12502396.png)
